molecular formula C13H18N2O5S B2706371 N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide CAS No. 379254-39-4

N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No. B2706371
CAS RN: 379254-39-4
M. Wt: 314.36
InChI Key: MDPWUWWHZWLVJC-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide is a chemical compound with the molecular formula C13H18N2O5S and a molecular weight of 314.36 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is O=S(N1CCOCC1)(C2=CC(C(NCCO)=O)=CC=C2)=O . The InChI is 1S/C13H18N2O5S/c16-7-4-14-13(17)11-2-1-3-12(10-11)21(18,19)15-5-8-20-9-6-15/h1-3,10,16H,4-9H2,(H,14,17) .


Physical And Chemical Properties Analysis

N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide is a solid substance . Its molecular weight is 314.36 .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

  • Aromatic Sulfonamide Inhibitors of Carbonic Anhydrases : Compounds similar to N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar half-maximal inhibitory concentrations. These inhibitors demonstrate varying affinities for different isoenzymes, suggesting potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

  • Synthesis and Biological Activity of Aromatic Sulfonamides : Novel aromatic sulfonamides, including those with morpholine groups, have been synthesized and their crystal structures characterized. These compounds exhibit significant biological activity, potentially offering new directions for drug development (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Synthesis and Structural Characterization

  • Development of Novel PI3K Inhibitors : Research into 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides has led to the identification of compounds with potent antiproliferative activities against various cancer cell lines. These studies contribute to the development of new PI3K inhibitors and anticancer agents (Shao et al., 2014).

  • Protecting Groups and Conversion of Amino Alcohols into Morpholines : Utilizing sulfinamides as amine protecting groups has enabled the efficient conversion of 1,2-amino alcohols into morpholines, highlighting the versatility of these compounds in synthetic organic chemistry (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

  • Synthesis of Cannabinoid Receptor Ligands : N-(3-(morpholinomethyl)-phenyl)-amides, derived from sulfamoyl benzamides, have been identified as potent and selective CB2 agonists, demonstrating the potential for therapeutic applications in pain management (Worm et al., 2009).

properties

IUPAC Name

N-(2-hydroxyethyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c16-7-4-14-13(17)11-2-1-3-12(10-11)21(18,19)15-5-8-20-9-6-15/h1-3,10,16H,4-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPWUWWHZWLVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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